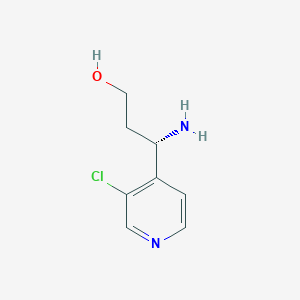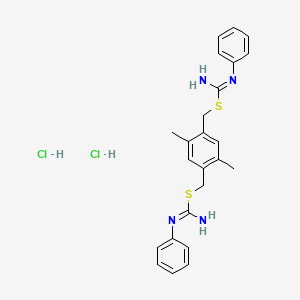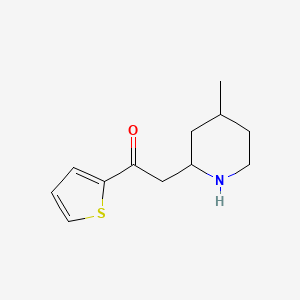
1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a pyrazine ring and a pyrrolidine ring connected by an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one can be synthesized through a multi-step process involving the formation of the pyrazine and pyrrolidine rings, followed by their coupling via an ethanone bridge. One common method involves:
Formation of Pyrazine Ring: Starting from 2-chloropyrazine, the pyrazine ring can be formed through nucleophilic substitution reactions.
Formation of Pyrrolidine Ring: Pyrrolidine can be synthesized from pyrrole through hydrogenation.
Coupling Reaction: The final step involves coupling the pyrazine and pyrrolidine rings using an appropriate ethanone precursor under controlled conditions, such as using a base catalyst and an inert atmosphere.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ethanone bridge to an alcohol group, typically using reducing agents like sodium borohydride.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Corresponding oxides or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is explored for use in organic electronics and as a building block for novel polymers.
Biological Research: The compound’s interactions with biological macromolecules are investigated to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethanol: Similar structure but with an alcohol group instead of an ethanone bridge.
1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)propane: Similar structure but with a propane bridge instead of an ethanone bridge.
Uniqueness: 1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to its specific combination of pyrazine and pyrrolidine rings connected by an ethanone bridge, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-pyrazin-2-yl-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C10H13N3O/c14-10(6-8-2-1-3-12-8)9-7-11-4-5-13-9/h4-5,7-8,12H,1-3,6H2 |
InChI Key |
JBFKBAPCBHZZDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13066969.png)

![7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13066974.png)






![7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13067012.png)

![7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13067027.png)

![(3aR,5R,6S,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13067033.png)
